Cathepsin X-IN-1
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Overview
Description
Cathepsin X-IN-1 is a potent inhibitor of the enzyme cathepsin X, which is a cysteine protease involved in various physiological and pathological processes. Cathepsin X is known for its role in protein degradation, immune responses, and cellular adhesion. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the activity of cathepsin X and reduce cell migration with low cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cathepsin X-IN-1 involves multiple steps, including the formation of a triazole-based structure. One of the key intermediates in the synthesis is 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards. The use of automated reactors and continuous flow systems could enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Cathepsin X-IN-1 primarily undergoes substitution reactions during its synthesis. The triazole ring formation is a key step that involves nucleophilic substitution reactions. Additionally, the compound may undergo oxidation and reduction reactions during its metabolic processing in biological systems .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include triazole precursors, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to moderate heating, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of this compound is the triazole-based inhibitor itself. During metabolic processing, the compound may be further broken down into smaller metabolites, which can be studied for their pharmacokinetic properties .
Scientific Research Applications
Cathepsin X-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of cysteine proteases and to develop new synthetic methodologies. In biology, this compound is used to investigate the role of cathepsin X in cellular processes such as protein degradation, immune responses, and cell migration .
In medicine, this compound has shown promise as a therapeutic agent for cancer treatment. Studies have demonstrated its ability to reduce tumor progression and enhance the efficacy of other antitumor therapies.
In industry, this compound can be used in the development of diagnostic tools and therapeutic agents. Its selective inhibition of cathepsin X makes it a valuable compound for drug discovery and development .
Mechanism of Action
Cathepsin X-IN-1 exerts its effects by selectively inhibiting the activity of cathepsin X. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the normal physiological functions of cathepsin X, such as protein degradation and immune responses. The molecular targets of this compound include the active site residues of cathepsin X, which are essential for its enzymatic activity .
The pathways involved in the mechanism of action of this compound include the inhibition of β2 integrin receptor activation, which is mediated by cathepsin X. This inhibition reduces cell adhesion and migration, contributing to its antitumor effects .
Comparison with Similar Compounds
Cathepsin X-IN-1 is unique among cathepsin inhibitors due to its high selectivity for cathepsin X. Similar compounds include other cysteine protease inhibitors such as E-64, which is a broad-spectrum inhibitor of cysteine proteases, and specific inhibitors of cathepsin B and L. these inhibitors often lack the selectivity and potency of this compound for cathepsin X .
List of Similar Compounds:- E-64: A broad-spectrum cysteine protease inhibitor.
- Cathepsin B inhibitors: Selective inhibitors targeting cathepsin B.
- Cathepsin L inhibitors: Selective inhibitors targeting cathepsin L.
- Triazole-based inhibitors: Compounds with similar triazole structures targeting various cysteine proteases .
This compound stands out due to its specific inhibition of cathepsin X, making it a valuable tool for studying the physiological and pathological roles of this enzyme and for developing targeted therapeutic strategies.
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanylimidazol-1-yl]acetonitrile |
InChI |
InChI=1S/C15H13N3O3S/c16-3-5-18-6-4-17-15(18)22-10-12(19)11-1-2-13-14(9-11)21-8-7-20-13/h1-2,4,6,9H,5,7-8,10H2 |
InChI Key |
PTNGAXZNCFUKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=CN3CC#N |
Origin of Product |
United States |
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